Cas no 1256667-55-6 ((R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate)

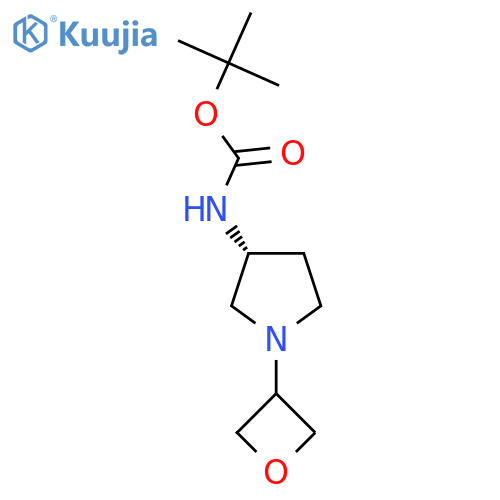

1256667-55-6 structure

商品名:(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

CAS番号:1256667-55-6

MF:C12H22N2O3

メガワット:242.314683437347

CID:4787904

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 1(oxetan-3-yl)pyrrolidin-3-ylcarbamate

- (R)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

- (R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate

- tert-butyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate

- (R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

-

- インチ: 1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m1/s1

- InChIKey: IOYBTYBAKOMBTP-SECBINFHSA-N

- ほほえんだ: O1CC(C1)N1CC[C@H](C1)NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 50.8

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM286676-1g |

(R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate |

1256667-55-6 | 95+% | 1g |

$540 | 2021-08-18 | |

| Fluorochem | 070305-1g |

R)-tert-Butyl 1(oxetan-3-yl)pyrrolidin-3-ylcarbamate |

1256667-55-6 | 1g |

£440.00 | 2022-03-01 | ||

| Ambeed | A220320-1g |

(R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate |

1256667-55-6 | 97% | 1g |

$578.0 | 2024-04-25 | |

| Chemenu | CM286676-1g |

(R)-tert-Butyl (1-(oxetan-3-yl)pyrrolidin-3-yl)carbamate |

1256667-55-6 | 95%+ | 1g |

$573 | 2023-03-07 |

(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1256667-55-6 ((R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256667-55-6)(R)-Tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

清らかである:99%

はかる:1g

価格 ($):520.0